molecular formula C19H16ClNO4 B3490326 N-[2-(4-chlorophenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

N-[2-(4-chlorophenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3490326
M. Wt: 357.8 g/mol
InChI Key: XGUMLQQBUIGKLM-UHFFFAOYSA-N
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Description

“N-[2-(4-chlorophenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene backbone, which is a common structure in many biologically active compounds . The compound also has a 4-chlorophenyl group and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromene ring, the 4-chlorophenyl group, and the carboxamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

Again, without specific studies or literature on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the chromene ring, the 4-chlorophenyl group, and the carboxamide group in this compound would likely influence its properties .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Without specific studies on this compound, it’s challenging to determine its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for the study of this compound would likely depend on its potential applications. For example, if the compound shows promising biological activity, it could be further studied for potential therapeutic applications .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-24-16-4-2-3-13-11-15(19(23)25-17(13)16)18(22)21-10-9-12-5-7-14(20)8-6-12/h2-8,11H,9-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUMLQQBUIGKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(4-chlorophenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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N-[2-(4-chlorophenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
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N-[2-(4-chlorophenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 4
N-[2-(4-chlorophenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 5
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N-[2-(4-chlorophenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
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N-[2-(4-chlorophenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide

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